molecular formula C19H21N3O4S2 B11429714 Ethyl 2-(2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Ethyl 2-(2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B11429714
M. Wt: 419.5 g/mol
InChI Key: MAGFATIFQXIXGU-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thienopyrimidine-4-one can then be further functionalized to introduce the ethyl and oxo groups.

The final step is the acylation of the thienopyrimidine derivative with ethyl 2-bromoacetate to form the desired compound .

Chemical Reactions Analysis

ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its potency and selectivity .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE include other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[[2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-8-6-5-7-12(13)18(25)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,20,23)

InChI Key

MAGFATIFQXIXGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC

Origin of Product

United States

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